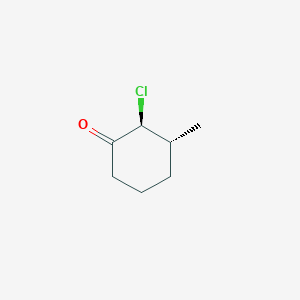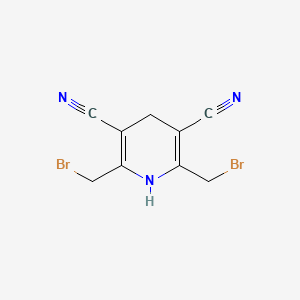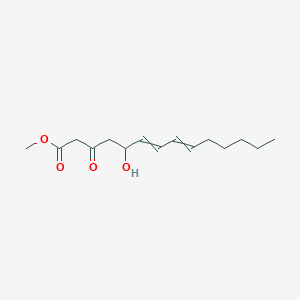
3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound with a unique structure characterized by a cyclohexanone ring substituted with four methyl groups and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the cyclohexanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the cyclohexanone ring can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound has a similar phenylsulfanyl group but differs in the core structure, which is a dioxaborolane ring.
3,3,5,5-Tetramethyl-2,2-biphenol: This compound has a similar tetramethyl substitution pattern but features a biphenol core instead of a cyclohexanone ring.
Uniqueness: 3,3,5,5-Tetramethyl-2-(phenylsulfanyl)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring with tetramethyl and phenylsulfanyl substitutions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
63546-66-7 |
|---|---|
Fórmula molecular |
C16H22OS |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethyl-2-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H22OS/c1-15(2)10-13(17)14(16(3,4)11-15)18-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3 |
Clave InChI |
JSGBKIVZBAOJNA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(C1)(C)C)SC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)
